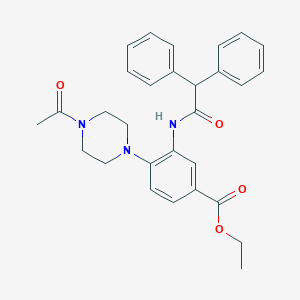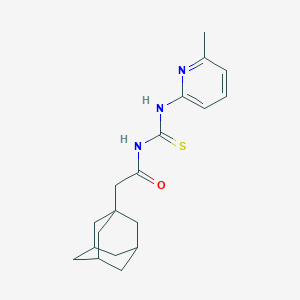![molecular formula C23H29N3O3 B505488 2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B505488.png)
2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and an acetamide moiety. The presence of these functional groups makes it a versatile molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the preparation of the 2,3-dimethylphenol intermediate, which is then reacted with an appropriate halogenating agent to form the corresponding phenoxy compound.
Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative. This is achieved by reacting piperazine with a suitable acylating agent, such as propionyl chloride, to introduce the propionyl group.
Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperazine derivative. This is typically carried out using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The acetamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents, such as alkyl halides and aryl halides, can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperazine derivatives.
科学研究应用
2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, as an alpha1-adrenergic receptor antagonist, it binds to the alpha1-adrenergic receptors, inhibiting their activation by endogenous catecholamines such as norepinephrine and epinephrine . This inhibition leads to the relaxation of smooth muscles in blood vessels, resulting in vasodilation and reduced blood pressure.
相似化合物的比较
Similar Compounds
Trazodone: Another arylpiperazine-based compound with similar receptor affinity.
Naftopidil: A structurally related alpha1-adrenergic receptor antagonist.
Urapidil: Shares a similar mechanism of action as an alpha1-adrenergic receptor antagonist.
Uniqueness
2-(2,3-dimethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C23H29N3O3 |
|---|---|
分子量 |
395.5g/mol |
IUPAC 名称 |
2-(2,3-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-23(28)26-14-12-25(13-15-26)20-10-8-19(9-11-20)24-22(27)16-29-21-7-5-6-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3,(H,24,27) |
InChI 键 |
FOGQPOUQVDQRSN-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3C)C |
规范 SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[(3-chloro-4-methoxybenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B505406.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B505407.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B505408.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]propanamide](/img/structure/B505409.png)

![2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE](/img/structure/B505413.png)
![Ethyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B505414.png)

![N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505418.png)
![N-[3-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B505419.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505423.png)
![5-(3-fluorophenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B505425.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-fluorophenyl)-2-furamide](/img/structure/B505427.png)
![5-(3-fluorophenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B505428.png)
